

Thermodynamic Stability of Tobermorite Phases: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of **tobermorite** phases, critical calcium silicate hydrate (C-S-H) minerals relevant in various fields, including cement chemistry, materials science, and potentially as excipients or carriers in drug delivery systems due to their porous and layered structure. This document summarizes key thermodynamic data, details experimental protocols for synthesis and characterization, and illustrates phase transition pathways.

Introduction to Tobermorite Phases

Tobermorite is a group of crystalline hydrated calcium silicate minerals. The fundamental structure consists of layers of calcium oxide polyhedra sandwiched between silicate chains. The spacing between these layers, known as the basal spacing, is determined by the number of water molecules present in the interlayer space. This variation in hydration leads to different **tobermorite** polytypes, primarily:

- 14 Å **Tobermorite** (Plombièrite): The most hydrated form.
- 11 Å **Tobermorite**: A partially dehydrated form.
- 9 Å **Tobermorite** (Riversideite): The most dehydrated crystalline form before the loss of structural hydroxyl groups.[1][2]



The stability of these phases is a function of temperature, pressure, and chemical environment, particularly the presence of substituting ions like aluminum.[3] A key distinction is also made between "normal" and "anomalous" 11 Å **tobermorite**, which exhibit different thermal behaviors. Normal **tobermorite** undergoes a shrinkage of its basal spacing to 9 Å upon heating to around 300°C, whereas anomalous **tobermorite** does not.[4][5] This difference is attributed to the presence of interlayer calcium ions in normal **tobermorite**, which are absent in the anomalous form.[6]

Thermodynamic Data of Tobermorite Phases

The thermodynamic stability of a mineral is quantified by its standard Gibbs free energy of formation ($\Delta G^{\circ}f$), standard enthalpy of formation ($\Delta H^{\circ}f$), and standard entropy (S°). The following tables summarize the available thermodynamic data for various **tobermorite** phases at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of 11 Å Tobermorite

Property	Value	Units	Reference
Formula	Ca5Si6H11O22.5	-	
ΔH°f	-10680.92	kJ·mol⁻¹	
ΔG°f	-9889.53	kJ·mol⁻¹	
S°	693.17	J·mol ⁻¹ ·K ⁻¹	-
V°	286.19	cm³⋅mol ⁻¹	-

Table 2: Thermodynamic Properties of 14 Å **Tobermorite** (Plombièrite)



Property	Value	Units	Reference
Formula	Ca5Si6H21O27.5	-	
ΔH°f	-12175.15	kJ·mol⁻¹	-
ΔG°f	-11090.30	kJ·mol⁻¹	-
S°	875.18	J·mol ⁻¹ ·K ⁻¹	-
V°	351.30	cm³⋅mol ⁻¹	-

Table 3: Thermodynamic Properties of Al-substituted 11 Å Tobermorite

Property	Value	Units	Reference
Formula	Ca5[H0.6Si5.4Al0.6O17]· 5H2O	-	[7]
ΔH°f	-10813.5 ± 6.0	kJ·mol⁻¹	[7]
ΔG°f	-10014.2 ± 6.0	kJ·mol⁻¹	[7]
S°	703.6	J·mol ⁻¹ ·K ⁻¹	[7]
V°	287.0	cm³⋅mol ⁻¹	[7]

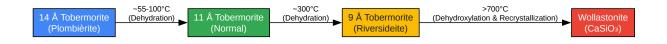
Note: Thermodynamic data for 9 Å **tobermorite** (riversideite) and anomalous **tobermorite** are not readily available in comprehensive databases. The stability of 9 Å **tobermorite** is generally observed as a product of the thermal dehydration of 11 Å **tobermorite**.

Phase Transitions and Stability

The thermodynamic stability of **tobermorite** phases is highly dependent on temperature. Generally, **tobermorite** is stable in the temperature range of approximately 80°C to 150°C, though it can exist as a metastable phase at higher temperatures.[8] Upon heating, the **tobermorite** phases undergo a series of dehydration and dehydroxylation steps, ultimately transforming into wollastonite (CaSiO₃).



The following diagram illustrates the typical thermal transformation pathway for normal **tobermorite**, starting from the most hydrated 14 Å phase.



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Thermal transformation pathway of normal **tobermorite**.

Anomalous **tobermorite**, lacking interlayer calcium ions, does not follow the transition to 9 Å **tobermorite** at 300°C and may transform directly to wollastonite at higher temperatures.[5][9]

The formation of **tobermorite** from its precursor phases, such as amorphous calcium silicate hydrate (C-S-H), is a thermodynamically driven process where the Gibbs free energy of the system is minimized. The overall reaction pathway can be visualized as follows:



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General formation pathway of **tobermorite**.

Experimental Protocols Hydrothermal Synthesis of Tobermorite Phases

Hydrothermal synthesis is the most common method for producing crystalline **tobermorite**. The following are representative protocols.

4.1.1. Synthesis of 11 Å Tobermorite

- Starting Materials: Calcium oxide (CaO) and a silica source (e.g., silica fume, quartz, or calcium silicate slag).[2]
- Procedure:



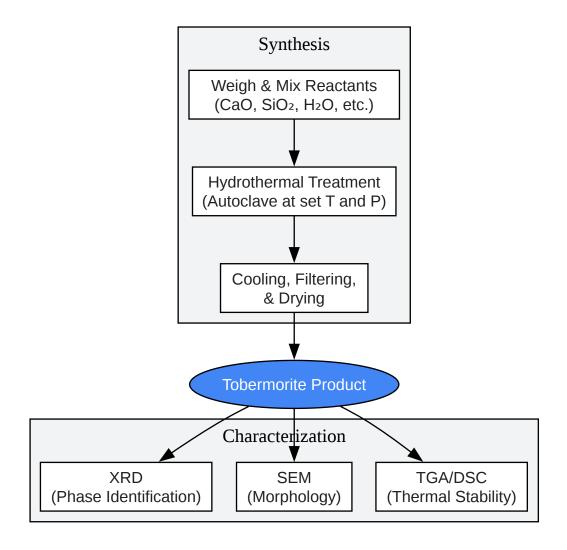
- The starting materials are mixed in a desired Ca/Si molar ratio (typically around 0.83).[2]
- The mixture is placed in a high-pressure reactor (autoclave) with deionized water.
- The reactor is heated to a specific temperature (e.g., 180-240°C) and maintained for a set duration (e.g., 4-24 hours) with constant stirring.[2]
- After the reaction, the autoclave is cooled to room temperature.
- The solid product is filtered, washed with deionized water, and dried at a moderate temperature (e.g., 60°C).[7]

4.1.2. Synthesis of Al-substituted 11 Å Tobermorite

- Starting Materials: CaO, SiO₂, and an aluminum source such as Al(OH)₃.[7]
- Procedure:
 - The reactants are weighed to achieve the target stoichiometry (e.g., Ca₅[H_{0.6}Si_{5.4}Al_{0.6}O₁₇]·5H₂O).[7]
 - The materials are homogenized and mixed with water.
 - The slurry is autoclaved at a specific temperature and pressure (e.g., 180°C and 1.1 MPa)
 for a defined period (e.g., 20 hours).[7]
 - The product is then cooled, dried, and gently ground.[7]

The workflow for a typical hydrothermal synthesis and characterization process can be summarized as follows:





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Workflow for hydrothermal synthesis and characterization.

Determination of Thermodynamic Properties

The experimental determination of thermodynamic data for silicate minerals often involves solution calorimetry.

- Isothermal Calorimetry: This technique can be used to monitor the heat flow during the synthesis of calcium silicate hydrates, providing insights into the reaction kinetics and energetics.[10]
- High-Temperature Oxide Melt Solution Calorimetry: This is a common method for determining the enthalpy of formation of refractory materials like silicates. The heat of



solution of the target mineral and its constituent oxides are measured in a molten solvent (e.g., lead borate) at high temperature (e.g., 700°C). The enthalpy of formation is then calculated using Hess's law.

 Hydrofluoric Acid Solution Calorimetry: For minerals soluble in strong acids, the heat of solution in concentrated hydrofluoric acid at room temperature can be measured to determine the enthalpy of formation.[11]

The Gibbs free energy of formation can then be calculated from the enthalpy of formation and the standard entropy, which can be determined from low-temperature heat capacity measurements. Alternatively, solubility studies can be used to determine the Gibbs free energy of formation by measuring the equilibrium concentrations of ions in solution.[12]

Conclusion

The thermodynamic stability of **tobermorite** phases is a complex interplay of hydration state, temperature, and chemical composition. The 14 Å, 11 Å, and 9 Å polytypes represent distinct states of hydration with corresponding differences in stability. The transformation between these phases upon heating is a key characteristic, with the distinction between normal and anomalous **tobermorite** highlighting the role of interlayer cations. While comprehensive thermodynamic data is available for 11 Å and 14 Å **tobermorite**, further research is needed to fully characterize the thermodynamic properties of 9 Å **tobermorite** (riversideite) and anomalous **tobermorite**. The experimental protocols outlined provide a basis for the controlled synthesis and characterization of these important materials.

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